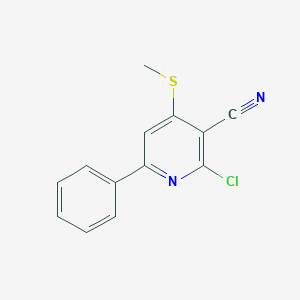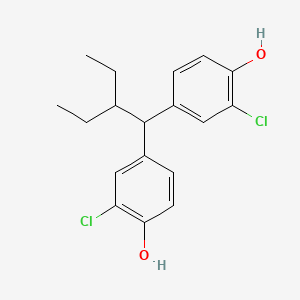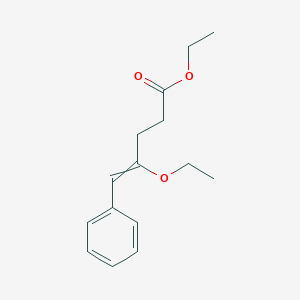
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- is a complex organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chlorine atom, a methylthio group, and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- typically involves multi-step organic reactions. One common method includes the chlorination of 3-pyridinecarbonitrile followed by the introduction of the methylthio and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and sulfoxides, which can be further utilized in different chemical syntheses.
科学的研究の応用
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-pyridinecarbonitrile
- 2-Chloro-3-pyridinecarbonitrile
- 4-Pyridinecarbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
91272-04-7 |
|---|---|
分子式 |
C13H9ClN2S |
分子量 |
260.74 g/mol |
IUPAC名 |
2-chloro-4-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2S/c1-17-12-7-11(9-5-3-2-4-6-9)16-13(14)10(12)8-15/h2-7H,1H3 |
InChIキー |
LHYLFUNWNYUKHB-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)




![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)




![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)

